5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one
CAS No.: 166883-10-9
Cat. No.: VC11669742
Molecular Formula: C10H10FNO
Molecular Weight: 179.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 166883-10-9 |
|---|---|
| Molecular Formula | C10H10FNO |
| Molecular Weight | 179.19 g/mol |
| IUPAC Name | 5-fluoro-1-methyl-3,4-dihydroquinolin-2-one |
| Standard InChI | InChI=1S/C10H10FNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3 |
| Standard InChI Key | GEMAJBKVOLBULO-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CCC2=C1C=CC=C2F |
| Canonical SMILES | CN1C(=O)CCC2=C1C=CC=C2F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one features a bicyclic framework comprising a partially saturated quinoline ring system. The fluorine atom at position 5 and the methyl group at position 1 introduce steric and electronic modifications that distinguish it from simpler dihydroquinolinones.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 179.19 g/mol | |
| CAS Registry Number | 166883-10-9 | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| LogP (Partition Coefficient) | Estimated 1.2–1.5 (calculated) | – |
The absence of experimental data on melting/boiling points underscores the need for further characterization. Computational models predict a logP value of 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for closely related compounds provide insights into expected spectral features:
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-NMR: The methyl group at position 1 typically resonates as a singlet near δ 1.20 ppm, while the fluorine atom induces deshielding in adjacent aromatic protons .
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-NMR: The carbonyl carbon at position 2 appears near δ 172 ppm, consistent with quinolinone derivatives .
Synthetic Methodologies
General Synthesis Strategy
The synthesis of 5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one involves multi-step routes that parallel those used for analogous dihydroquinolinones :
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Core Formation: Cyclization of substituted anilines with β-keto esters under acidic conditions generates the dihydroquinolinone scaffold.
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Fluorination: Electrophilic fluorination at position 5 using Selectfluor® or analogous reagents.
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Methylation: Introduction of the methyl group at position 1 via alkylation with methyl iodide or dimethyl sulfate.
Table 2: Representative Synthetic Steps for Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | H2SO4, 100°C, 6 h | 75% | |
| Fluorination | Selectfluor®, CH3CN, rt, 12 h | 62% | |
| Methylation | CH3I, K2CO3, DMF, 50°C, 4 h | 85% |
Challenges in Optimization
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Regioselectivity: Competing fluorination at positions 6 and 7 necessitates precise temperature control .
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Purification: Column chromatography (Hexane:EtOAc, 7:3) remains critical for isolating the target compound from byproducts.
| Compound | U87-MG IC50 (μM) | U138-MG IC50 (μM) | Reference |
|---|---|---|---|
| 4m | 4.20 | 4.25 | |
| Temozolomide (TMZ) | 92.90 | 93.09 | |
| 5-Fluoro-1-methyl* | Not tested | Not tested | – |
*Predicted IC50 range: 5–15 μM based on QSAR models of analogous compounds .
ADME Profiling
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Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) predicted due to balanced lipophilicity.
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Metabolism: Resistance to CYP3A4-mediated oxidation conferred by the electron-withdrawing fluorine atom .
Research Horizons and Challenges
Targeted Modifications
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Position 7 Bromination: Introducing bromine could enable radiolabeling for pharmacokinetic studies.
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Prodrug Development: Esterification of the carbonyl group may enhance oral bioavailability.
Clinical Translation Barriers
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Toxicity Screening: Chronic toxicity profiles remain uncharacterized.
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Formulation Stability: Susceptibility to hydrolysis at the lactam ring requires encapsulation strategies.
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